

Euphorbol: A Technical Guide to its Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: *Euphorbol*

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Abstract

Euphorbol is a tetracyclic triterpenoid alcohol found in various species of the *Euphorbia* genus. This document provides a technical overview of the chemical structure and stereochemistry of **euphorbol**. While a complete set of experimentally determined quantitative structural data and detailed experimental protocols for its isolation and characterization are not readily available in the public domain, this guide synthesizes the existing knowledge. It also explores the potential biological activity of **euphorbol**, including its involvement in the PI3K/Akt signaling pathway, a critical pathway in cancer progression.

Chemical Structure

Euphorbol possesses the chemical formula $C_{31}H_{52}O$. Its systematic IUPAC name is (3 β ,4 α ,13 α ,14 β ,17 α)-4,14-dimethyl-17-[(1R)-1,5-dimethylhexyl]-4,8,9,11,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol. The core of the molecule is a tetracyclic system, consisting of three cyclohexane rings and one cyclopentane ring, characteristic of the euphane triterpenoid skeleton.

Table 1: General Properties of **Euphorbol**

Property	Value	Source
Molecular Formula	C ₃₁ H ₅₂ O	PubChem
IUPAC Name	(3β,4α,13α,14β,17α)-4,14-dimethyl-17-[(1R)-1,5-dimethylhexyl]-4,8,9,11,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol	PubChem
CAS Number	566-14-3	PubChem
Molecular Weight	440.7 g/mol	PubChem

Stereochemistry

The stereochemistry of **euphorbol** is complex, with multiple chiral centers. The specific spatial arrangement of the substituents at these centers is crucial for its biological activity. The IUPAC name specifies the following stereochemical descriptors: 3β, 4α, 13α, 14β, and 17α. The side chain at C-17 also contains a chiral center at the C-1' position, designated as (1R). The determination of the absolute configuration of these centers typically relies on advanced spectroscopic techniques such as 2D NMR (NOESY/ROESY) and single-crystal X-ray diffraction.^[1] While general principles of stereochemical determination in triterpenoids are well-established, specific detailed analyses for **euphorbol** are not widely published.

Quantitative Structural Data

A comprehensive set of experimentally determined bond lengths and bond angles for **euphorbol** is not currently available in publicly accessible crystallographic databases. This information would typically be derived from single-crystal X-ray diffraction analysis. In the absence of such data, computational modeling based on the known stereochemistry could provide theoretical values.

Table 2: Spectroscopic Data for **Euphorbol** (Hypothetical Data - For Illustrative Purposes)

¹ H NMR (CDCl ₃ , 500 MHz)	¹³ C NMR (CDCl ₃ , 125 MHz)
Chemical Shift (δ, ppm)	Assignment
Data not available	Data not available

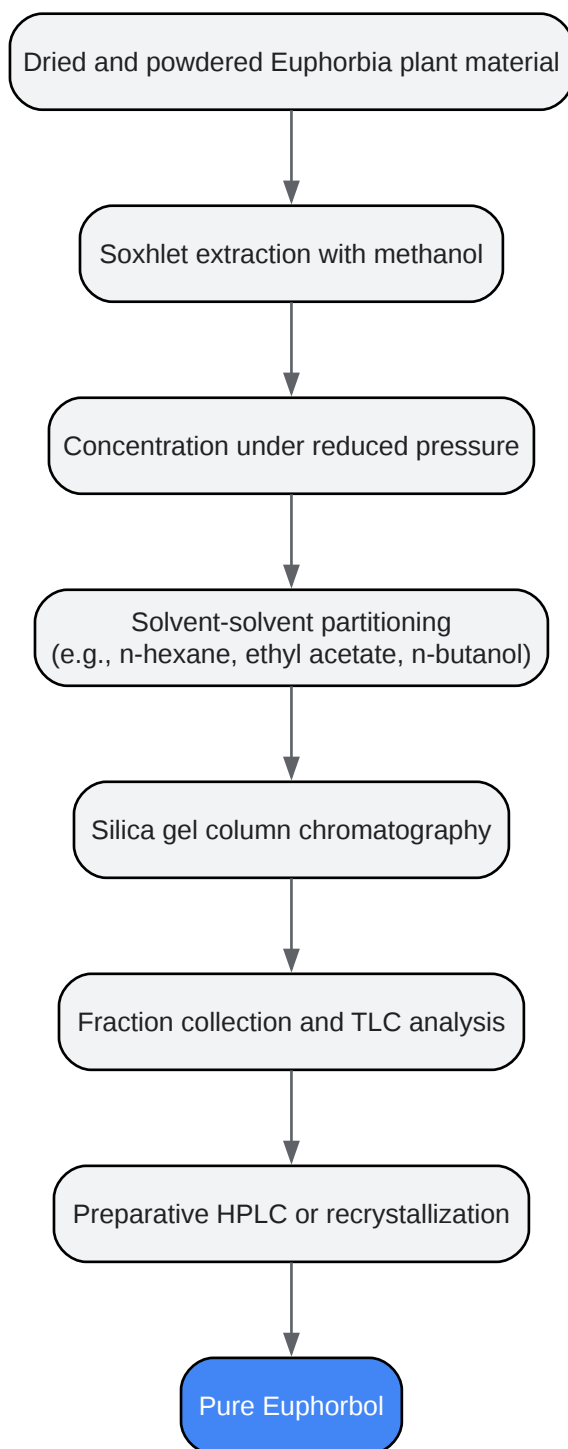
Note: Specific, assigned ¹H and ¹³C NMR data for **euphorbol** are not readily available in the literature. The table above is a placeholder to illustrate the required format.

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation and structural elucidation of **euphorbol** are not extensively documented in a standardized format. However, general methodologies for the extraction and purification of triterpenoids from Euphorbia species can be adapted.

General Isolation Protocol for Triterpenoids from Euphorbia Species

This protocol outlines a general procedure and should be optimized for the specific plant material and target compound.



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A generalized workflow for the isolation of **euphorbol**.

Structural Elucidation Methodology

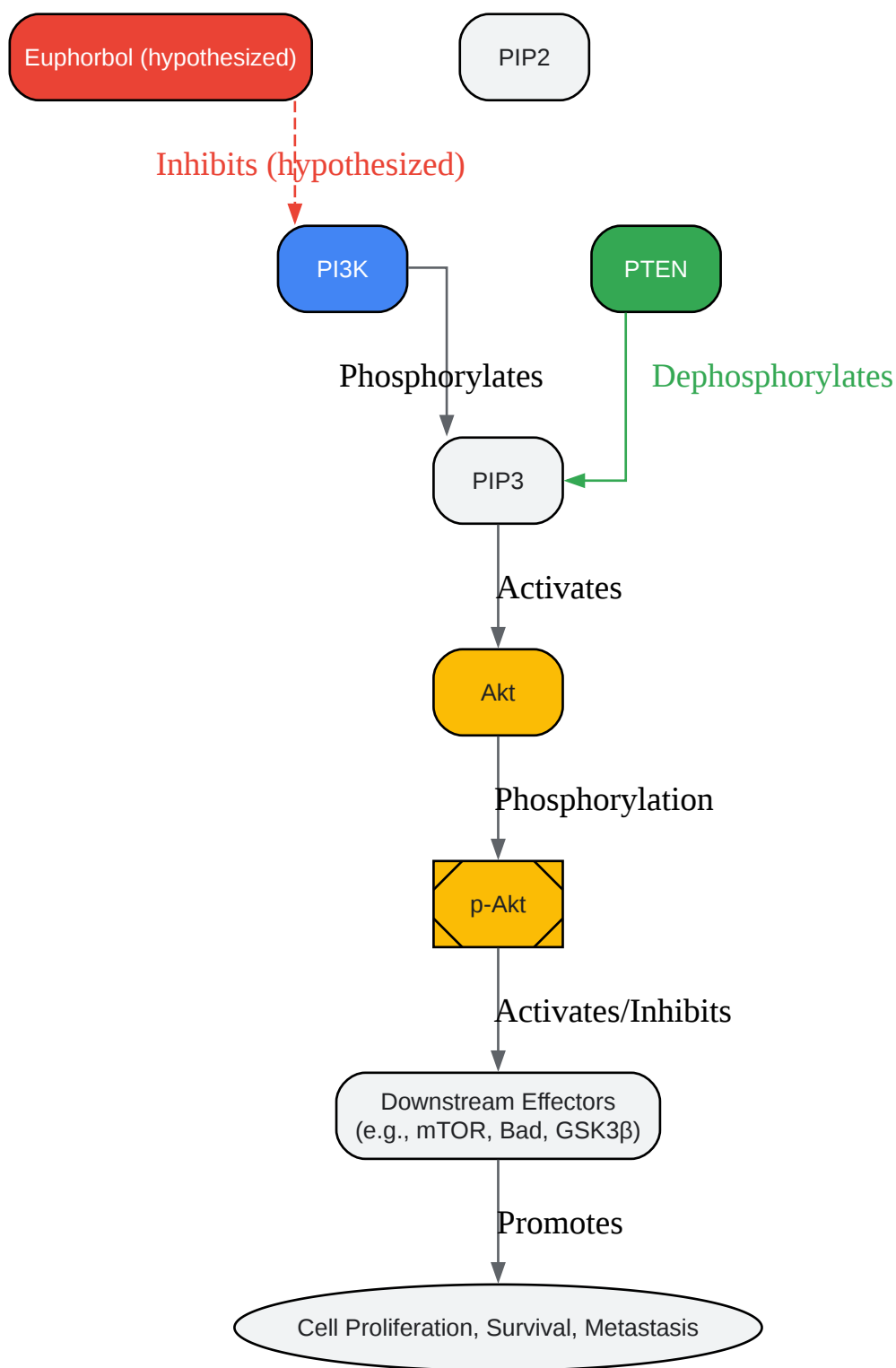
The structural elucidation of **euphorbol** would typically involve a combination of the following spectroscopic techniques:

- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework.
- 2D NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY): To establish connectivity and stereochemical relationships.
- Infrared (IR) Spectroscopy: To identify functional groups.
- Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure and absolute stereochemistry.

Biological Activity and Signaling Pathway

Euphorbol has been reported to exhibit anticancer properties.[2][3] While the precise molecular mechanisms are not fully elucidated for **euphorbol** itself, extracts from Euphorbia species containing **euphorbol** have been shown to modulate key signaling pathways involved in cancer. One such pathway is the PI3K/Akt signaling pathway, which is frequently dysregulated in various cancers and plays a crucial role in cell proliferation, survival, and metastasis.[4][5]

An aqueous extract of Euphorbia fischeriana has been demonstrated to inhibit the PI3K/Akt signaling pathway in melanoma cells.[4][5] This inhibition leads to the upregulation of the tumor suppressor PTEN and downregulation of phosphorylated Akt (p-Akt), ultimately suppressing downstream targets and inhibiting cancer cell growth and migration.[4][5] Although this activity has been attributed to the extract as a whole, it provides a strong indication of the potential mechanism of action for its active constituents, such as **euphorbol**.



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Hypothesized inhibition of the PI3K/Akt signaling pathway by **euphorbol**.

Conclusion

Euphorbol is a structurally complex triterpenoid with potential therapeutic applications, particularly in the field of oncology. While its fundamental chemical identity is established, a comprehensive understanding of its three-dimensional structure at the level of bond lengths and angles, supported by experimental data, remains an area for further investigation. Similarly, the development and publication of detailed, standardized protocols for its isolation and characterization would be of significant value to the research community. The preliminary evidence linking Euphorbia extracts containing **euphorbol** to the inhibition of the PI3K/Akt signaling pathway warrants further studies to confirm **euphorbol** as the definitive bioactive agent and to fully elucidate its mechanism of action. Such research will be critical for the potential development of **euphorbol** as a targeted therapeutic agent.

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